Ethyl 5-aminospiro[2.3]hexane-5-carboxylate
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Overview
Description
Ethyl 5-aminospiro[2.3]hexane-5-carboxylate is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol, is known for its unique spirocyclic structure, which makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-aminospiro[2.3]hexane-5-carboxylate typically involves the cycloaddition of diazo compounds to methylenecyclobutanes. One common method includes the catalytic [1+2] cycloaddition of ethyl 2-diazo-2-carboxylate to 3-substituted methylenecyclobutanes . This reaction is followed by a series of transformations, including the Curtius rearrangement, to introduce the amino group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminospiro[2.3]hexane-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Ethyl 5-aminospiro[2.3]hexane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-aminospiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could influence various biochemical pathways .
Comparison with Similar Compounds
Ethyl 5-aminospiro[2.3]hexane-5-carboxylate can be compared to other spirocyclic compounds, such as:
5-aminospiro[2.3]hexanecarboxylic acid: A conformationally rigid analog of γ-aminobutyric acid (GABA), used in studies of GABAergic modulation.
5-amino-spiro[2.3]hexanephosphonic acid:
These compounds share the spirocyclic core but differ in their functional groups, leading to unique properties and applications.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 5-aminospiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-7(11)9(10)5-8(6-9)3-4-8/h2-6,10H2,1H3 |
InChI Key |
ZQKHUDFPNRGAER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CC2)N |
Origin of Product |
United States |
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